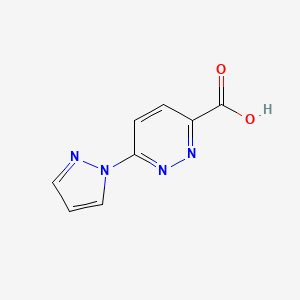

6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-pyrazol-1-ylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDVWBXWFGILJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide-Based Synthesis and Pyrazolyl Substitution

A prominent method starts from 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (referred to as compound A), which serves as a versatile intermediate for further derivatization.

- Synthesis of Compound A : Typically prepared by reacting appropriate pyridazine precursors with hydrazine derivatives.

- Heterocyclization : Compound A undergoes heterocyclization with pentane-2,4-dione to form pyrazolyloxoethyl derivatives.

- Reactions with Potassium Rhodanide and Aryl Aldehydes : Lead to thiocyanic acid salts and arylidene derivatives, respectively.

- Isomer Formation : NMR studies reveal the presence of E and Z isomers in arylidene derivatives, with the E-isomer predominating.

Reaction Conditions and Yields:

| Reaction Type | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Hydrazide A + pentane-2,4-dione | Reflux, stirring | Not specified | Pyrazolyloxoethyl derivative (1) |

| Hydrazide A + potassium rhodanide | HCl, room temperature, 24 h | 95% | Thiocyanic acid salt (2), pink crystals |

| Hydrazide A + aryl aldehydes | Various solvents, room temperature | Not specified | Arylidene derivatives (3a–c), E/Z isomers |

| Diazotization of A | NaNO2, acetic acid, 0–5°C, 3–4 h | 93% | Azide derivative (6), white crystals |

These methods provide efficient routes to pyrazolyl-substituted pyridazine derivatives, with good yields and manageable reaction conditions.

Pyridazine Core Synthesis via Hydrazine and Diester Precursors

Another well-documented approach focuses on the construction of the pyridazine ring system starting from dimethyl 2-methylenebutanedioate and hydrazine hydrate.

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| (a) | Reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate | 0–60°C, 0.9–1.5 eq. hydrazine hydrate | Forms methyl 6-oxohexahydropyridazine-4-carboxylate (11) |

| (b) | Oxidation of compound 11 to methyl 6-oxo-1H-pyridazine-4-carboxylate (4a) | Bromine (2–3 eq.) in acetic acid, ≤50°C | Alternative oxidants: H2O2 + hydrobromic acid mixture |

| (c) | Isolation of methyl 6-oxo-1H-pyridazine-4-carboxylate (4a) | Filtration and purification | Optional step; can be omitted by direct hydrolysis |

| (d) | Hydrolysis of methyl ester to 6-oxo-1H-pyridazine-4-carboxylic acid (5) | Aqueous base or acid, room temperature | Hydrolysis can be done in situ after oxidation |

- Uses inexpensive and readily available starting materials.

- Consists of 2–3 chemical steps, suitable for industrial scale.

- High overall yields with pure final product.

- Avoids harsh oxidants like potassium permanganate/sulfuric acid used in older methods.

Typical Yields and Conditions:

| Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Hydrazine addition | 0–10°C, 1–1.1 eq. hydrazine hydrate | High | Controlled temperature improves selectivity |

| Oxidation | Bromine in acetic acid, ≤25°C | High | Mild conditions prevent side reactions |

| Hydrolysis | 1–2 eq. NaOH aqueous solution, 20°C, 2 h | Quantitative | Efficient conversion to acid |

This method is a significant improvement over earlier syntheses, which suffered from low yields, side products, and difficult purification.

Comparative Summary of Preparation Methods

| Feature | Hydrazide-Based Pyrazolyl Substitution | Pyridazine Core Synthesis via Hydrazine and Diester |

|---|---|---|

| Starting Materials | Hydrazide intermediates | Dimethyl 2-methylenebutanedioate + hydrazine hydrate |

| Key Reaction Types | Heterocyclization, substitution, diazotization | Cyclization, oxidation, hydrolysis |

| Reaction Conditions | Reflux, room temperature, acid/base media | Mild temperatures (0–60°C), bromine oxidation |

| Number of Steps | Multiple (3–4) | 2–3 steps |

| Yield Range | 90–95% (for key steps) | High overall yield, quantitative hydrolysis |

| Scalability | Moderate | High, suitable for industrial scale |

| Purity and Isomer Control | E/Z isomer mixtures in some derivatives | Pure products with straightforward purification |

| Oxidants Used | Various (e.g., bromine, NaNO2) | Bromine, H2O2/hydrobromic acid mixtures |

Research Findings and Notes

- NMR spectroscopy confirms the predominance of the E-isomer in arylidene derivatives formed from hydrazide intermediates.

- The oxidation step in the pyridazine core synthesis is critical; bromine in acetic acid at controlled temperatures provides a clean conversion to the aromatic pyridazine system.

- Hydrolysis of methyl esters to carboxylic acids is efficiently achieved under mild aqueous base conditions, facilitating isolation of the target acid in pure form.

- The hydrazide-based methods allow for further functionalization, enabling the synthesis of diverse derivatives for biological evaluation.

Chemical Reactions Analysis

Types of Reactions: 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in tumor growth. A notable study reported the synthesis of new derivatives that demonstrated enhanced activity against breast cancer cells, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Organic Synthesis

Building Block for Heterocycles

6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid serves as a versatile building block in organic synthesis. It has been utilized to create more complex heterocyclic compounds through various coupling reactions. For example, the compound can be reacted with different amines to yield substituted pyridazines and pyrazoles, which are valuable in drug discovery .

Synthetic Methodologies

A comprehensive study detailed synthetic routes involving the reaction of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid with various electrophiles under different conditions, yielding diverse products with potential biological activities . The following table summarizes some key synthetic pathways:

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid + amine | Substituted pyrazole derivatives | 75 |

| Coupling Reaction | 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid + halide | New heterocyclic compounds | 68 |

| Condensation | 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid + aldehyde | Pyrazole-based derivatives | 70 |

Material Science

Coordination Chemistry

The compound has been investigated for its role as a ligand in coordination chemistry. Complexes formed with transition metals have shown interesting electronic and photophysical properties, making them suitable for applications in catalysis and material science . These complexes can be used to develop new materials with tailored properties for electronic applications.

Case Studies

Study on Antiviral Activity

A recent study focused on the antiviral activity of derivatives of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid against the measles virus. The results indicated that certain modifications to the core structure significantly enhanced antiviral efficacy, leading to a new class of antiviral agents .

Research on DHODH Inhibition

Another significant application involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Compounds derived from 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid were tested and showed promising results, indicating potential use in treating diseases like cancer and autoimmune disorders .

Mechanism of Action

The mechanism by which 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic Acid

- Molecular Formula : C₁₀H₁₀N₄O₂

- Molecular Weight : 218.22 g/mol

- Key Features : Methyl groups at the 3- and 5-positions of the pyrazole ring increase steric bulk and electron-donating effects. This enhances stability and alters reactivity in coordination chemistry, as demonstrated in the synthesis of rhenium(I) complexes for catalytic applications .

6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic Acid

- Molecular Formula : C₇H₅N₅O₂

- Molecular Weight : 191.15 g/mol

- Key Features: Replacing pyrazole with 1,2,4-triazole introduces an additional nitrogen atom, enabling dual hydrogen-bonding (donor and acceptor). This modification enhances interactions with biological targets, such as enzymes or receptors, but reduces steric bulk .

Core Heterocycle Modifications

6-(1H-Pyrazol-1-yl)nicotinic Acid (Pyridine Analog)

- Structure : Pyridine replaces pyridazine, with a single nitrogen atom in the aromatic ring.

- Key Features : The pyridine core is less electron-deficient than pyridazine, altering electronic interactions in coordination complexes. This analog is used in metal-organic frameworks (MOFs) due to its moderate Lewis basicity .

- Comparison : The absence of a second nitrogen atom in the core reduces conjugation effects, leading to weaker π-π stacking interactions compared to pyridazine derivatives .

Functional Group Replacements

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

- Structure : Carboxylic acid replaced with an amine group.

- Key Features : The amine group facilitates hydrogen bonding but lacks the ionic character of the carboxylic acid. This derivative forms intramolecular S(6) hydrogen-bonding motifs and intermolecular π-π interactions (3.69 Å), stabilizing its crystalline lattice .

- Comparison : Reduced solubility in aqueous media compared to the carboxylic acid analog, limiting biological applicability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Chemical Structure

The chemical structure of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid can be represented as follows:

This compound features a pyrazole ring connected to a pyridazine moiety, contributing to its unique biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .

2. Antitumor Properties

Several studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid have demonstrated inhibitory effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival .

3. Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties, which are crucial for treating diseases characterized by inflammation. Its ability to inhibit cyclooxygenase (COX) enzymes has been particularly noted, suggesting its potential use in managing inflammatory disorders .

The biological activity of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with specific enzymes, leading to modulation of metabolic pathways that are crucial for cell survival and proliferation.

- Receptor Interaction: It has been shown to act on various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell division .

Case Study 1: Antitumor Activity

In a study examining the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid were tested for cytotoxicity. Results indicated that these compounds significantly reduced cell viability, particularly when used in combination with doxorubicin, suggesting a synergistic effect that enhances their antitumor efficacy .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of pyrazole derivatives showed that certain compounds exhibited superior inhibition of COX enzymes compared to traditional anti-inflammatory drugs like celecoxib. This suggests a promising avenue for developing new anti-inflammatory therapies based on this scaffold .

Data Tables

Q & A

Q. What are the standard synthetic routes for 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with carboxylic acid derivatives or amines under reflux conditions in solvents like xylene. Catalysts such as palladium or copper may enhance coupling efficiency. Purification often employs column chromatography or recrystallization to achieve high purity .

Q. How is the structural integrity of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid confirmed in synthetic studies?

X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for analogous pyridazine derivatives . Complementary techniques include NMR (¹H/¹³C) to verify proton environments and FT-IR to identify functional groups like the carboxylic acid moiety. Mass spectrometry (HRMS) validates molecular weight .

Q. What biological targets or pathways are associated with pyridazine-pyrazole-carboxylic acid derivatives?

While direct data on this compound is limited, structurally related analogs exhibit activity via mTOR/p70S6K inhibition and autophagy induction in cancer models . Researchers should prioritize target-specific assays (e.g., kinase profiling, apoptosis markers) and compare results with structurally similar compounds to infer mechanisms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid?

Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error. Key variables include solvent polarity (e.g., DMF vs. xylene), temperature gradients, and catalyst loading. For example, highlights DOE applications in chemical process optimization, enabling systematic exploration of parameter interactions .

Q. How can contradictory bioactivity data in pyridazine-pyrazole derivatives be resolved?

Contradictions may arise from substituent effects or assay variability. For instance, trifluoromethyl or methyl groups on the pyrazole ring alter steric and electronic properties, impacting target binding . Researchers should conduct structure-activity relationship (SAR) studies with controlled substituent variations and validate findings across multiple cell lines or in vivo models .

Q. What computational strategies enhance the design of derivatives or reaction pathways for this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction outcomes. This approach reduces experimental redundancy by identifying optimal conditions (e.g., solvent, catalyst) and guiding functional group modifications .

Q. Which analytical methods are critical for assessing stability and degradation products of this compound?

Accelerated stability studies under varied pH, temperature, and light exposure, analyzed via HPLC-MS or UPLC, identify degradation pathways. For example, used similar methods to characterize triazolothiadiazine derivatives, revealing hydrolysis-prone sites .

Q. What role do substituents on the pyrazole ring play in modulating biological activity?

Substituents like halogens or methyl groups influence lipophilicity and hydrogen-bonding capacity. SAR studies on analogs (e.g., 3,5-dimethylpyrazole derivatives) show enhanced binding to kinases or PDEs . Computational docking (e.g., AutoDock Vina) can predict substituent effects on target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.